Chlorambucil half mustard

Genetic Toxicology Mutagenesis DNA Damage

QC laboratories developing HPLC/UPLC/LC-MS methods for Chlorambucil impurity profiling require an authentic, well-characterized EP Impurity B reference standard. Generic substitution with the bifunctional parent drug chlorambucil is scientifically invalid-the monofunctional half mustard induces point mutations, not gross deletions, and requires DNA repair-deficient (uvrB-) strains for detection. This certified standard ensures accurate quantification, regulatory compliance, and reproducible genetic toxicology results. Supplied with comprehensive COA (HPLC, MS, NMR).

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 116505-53-4
Cat. No. B193292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorambucil half mustard
CAS116505-53-4
Synonyms4-[(2-Chloroethyl)amino]benzenebutanoic Acid;  Chlorambucil Impurity
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC(=O)O)NCCCl
InChIInChI=1S/C12H16ClNO2/c13-8-9-14-11-6-4-10(5-7-11)2-1-3-12(15)16/h4-7,14H,1-3,8-9H2,(H,15,16)
InChIKeyJKJKVYIHGWHFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorambucil Half Mustard: Baseline Overview for Research Procurement


Chlorambucil half mustard (CAS 116505-53-4), also known as N-Des-(2-chloroethyl) Chlorambucil or Chlorambucil EP Impurity B, is the monofunctional analogue of the clinical bifunctional alkylating agent chlorambucil . As a nitrogen mustard, it alkylates DNA, but possessing only a single 2-chloroethyl arm, it is incapable of forming DNA interstrand cross-links [1]. It is primarily utilized as a reference standard in pharmaceutical impurity profiling, a mechanistic probe in DNA damage/repair studies, and a tool compound in genetic toxicology [2].

Why Chlorambucil Half Mustard Cannot Be Substituted by its Parent Drug or Other Analogues


Generic substitution is not scientifically valid. Chlorambucil half mustard is a monofunctional alkylating agent, whereas its parent drug, chlorambucil, is bifunctional. This structural difference leads to a fundamentally distinct biological profile: the half mustard induces primarily point mutations (transversions), while the full mustard induces gross chromosomal deletions [1]. Furthermore, the half mustard's mutagenicity is detectable in DNA repair-deficient bacterial strains (uvrB-), a property not shared by bifunctional cross-linking agents like chlorambucil [2]. Using chlorambucil as a substitute for the half mustard in mechanistic studies or as an impurity standard would lead to inaccurate and irreproducible results.

Quantitative Evidence Guide for the Differential Use of Chlorambucil Half Mustard


Mutational Spectrum Divergence: Point Mutations vs. Chromosomal Deletions

In a direct head-to-head study in Chinese hamster AS52 cells, both chlorambucil and its half-mustard analogue caused comparable increases in mutation frequency at equitoxic doses (LD90). However, the qualitative nature of the induced mutations differed starkly [1].

Genetic Toxicology Mutagenesis DNA Damage

Differential Genotoxicity: Chromosome Breakage Capacity

Parallel micronucleus assays in the same study confirmed a quantitative difference in clastogenic potential. Chlorambucil exhibits a significantly greater capacity to induce chromosomal breakage than its half-mustard analogue [1].

Clastogenicity Genotoxicity Micronucleus Assay

DNA Cross-Linking: The Defining Functional Distinction

The fundamental difference between the two compounds lies in their DNA interaction. Both form similar monoadducts, but only the bifunctional parent drug, chlorambucil, can form interstrand cross-links. The half mustard's activity is limited to monoadduct formation [1].

DNA Damage Alkylating Agent Mechanism of Action

Differential Detection in Bacterial Mutagenicity Assays (Ames Test)

In a study evaluating microbial mutagenicity, chlorambucil half mustard and chlorambucil showed divergent results in standard Salmonella typhimurium strains. The half-mustard was mutagenic in DNA repair-deficient (uvrB-) strains, whereas the bifunctional cross-linking agent chlorambucil was non-mutagenic in this assay [1].

Genetic Toxicology Ames Test Bacterial Mutagenesis

Analytical Identity: Regulatory Requirement as a Pharmacopoeial Impurity Standard

Chlorambucil half mustard is designated as Chlorambucil EP Impurity B in the European Pharmacopoeia . As such, it is an essential reference material for the impurity profiling and quality control of chlorambucil drug substance and finished pharmaceutical products.

Pharmaceutical Analysis Quality Control Reference Standard

Key Application Scenarios for Procuring Chlorambucil Half Mustard


Reference Standard for Chlorambucil Impurity Profiling

Procurement of this compound is essential for analytical R&D and QC laboratories developing HPLC, UPLC, or LC-MS methods to quantify and control Chlorambucil EP Impurity B in chlorambucil drug substance and drug product batches, as mandated by pharmacopoeial monographs [1].

Mechanistic Probe in DNA Repair Pathway Research

Used as a monofunctional alkylating agent control to dissect cellular responses to different DNA lesions. While chlorambucil creates complex damage including interstrand cross-links (repaired by the Fanconi anemia pathway), the half mustard generates primarily monoadducts (repaired by base excision repair). This allows for pathway-specific studies [1].

Positive Control in Genetic Toxicology Assays

Serves as a reliable positive control for bacterial mutagenicity (Ames) and mammalian cell gene mutation assays. Its unique ability to induce point mutations and be detectable in uvrB- strains makes it a valuable standard for method validation in genetic toxicology laboratories [REFS-1, REFS-2].

Calibration Standard for LC-MS/MS Method Development

Its well-defined structure and molecular weight (241.71 g/mol) [1] make it an excellent calibration standard for quantitative LC-MS/MS methods aimed at detecting and measuring nitrogen mustard DNA adducts in preclinical and clinical samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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